![molecular formula C12H16N2O4 B1613537 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid CAS No. 954238-52-9](/img/structure/B1613537.png)
3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid
Overview
Description
3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid, also known as BOC-3-AMINOBENZOIC ACID, is a compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 . It is a white crystalline solid that is soluble in organic solvents such as ethanol, xylene, and chloroform, but insoluble in water .
Synthesis Analysis
The synthesis of 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid can be achieved through the following steps :- Benzoyl isourea reacts with tert-butyl chloroformate to produce 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid .
Chemical Reactions Analysis
3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid is used as a reagent in the synthesis of various compounds. For example, it is used in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity .Physical And Chemical Properties Analysis
3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid has a melting point of 195 °C and a predicted boiling point of 339.8±25.0 °C. It has a predicted density of 1.242±0.06 g/cm3 .Safety and Hazards
Future Directions
The future directions of 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid could involve its use in the synthesis of dipeptides and other organic compounds. Its applicability in organic synthesis could be expanded by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .
properties
IUPAC Name |
3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSERFGEFCORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630197 | |
Record name | 3-Amino-4-[(tert-butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
954238-52-9 | |
Record name | 3-Amino-4-[(tert-butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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